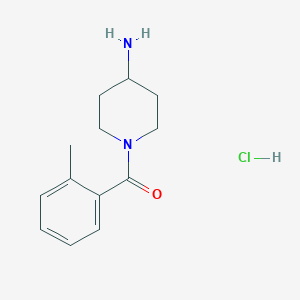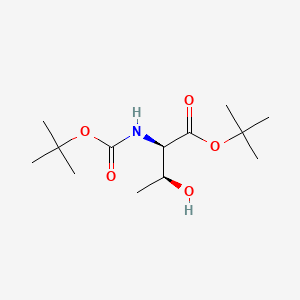![molecular formula C18H19NO3 B13577538 1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid is an organic compound that features a unique azetidine ring structure
Métodos De Preparación
The synthesis of 1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydroxide.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation at the benzylic position can yield benzoic acid derivatives.
Aplicaciones Científicas De Investigación
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group and the azetidine ring play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid can be compared with similar compounds such as:
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxamide: This compound has a similar structure but features a carboxamide group instead of a carboxylic acid group.
1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-methanol: This compound has a hydroxyl group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H19NO3 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
1-[(4-phenylmethoxyphenyl)methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C18H19NO3/c20-18(21)16-11-19(12-16)10-14-6-8-17(9-7-14)22-13-15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,21) |
Clave InChI |
SQWUFJAACJIQGB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-3-[1-(4-chlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B13577456.png)
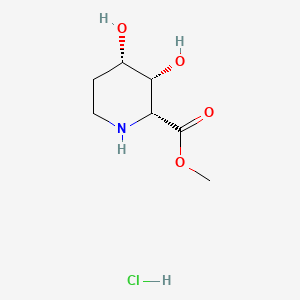
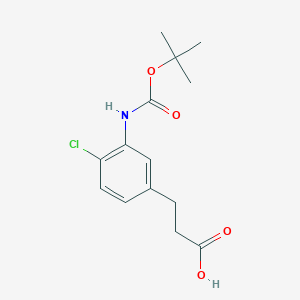
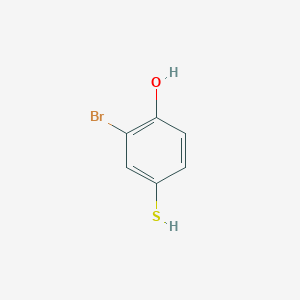
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-indole-7-carboxylicacid](/img/structure/B13577491.png)
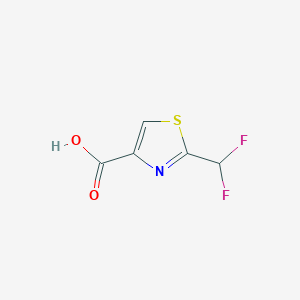

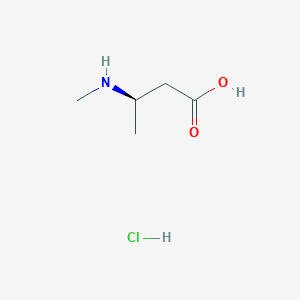
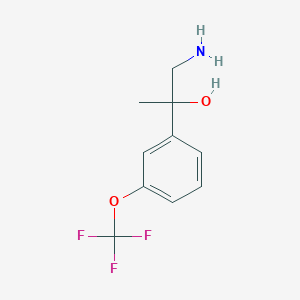


![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
